molecular formula C25H28N4O B577840 (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1228168-13-5

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B577840
CAS No.: 1228168-13-5
M. Wt: 400.526
InChI Key: YUBUBFDDDIAKEB-UHFFFAOYSA-N
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Description

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone is a complex organic compound with a molecular formula of C25H28N4O. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine with 4-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing cellular pathways. For instance, it may inhibit the activity of WRN helicase, a protein involved in DNA repair, which is a potential target for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
  • Bromomethyl methyl ether
  • Chloromethyl methyl ether

Uniqueness

Compared to similar compounds, this compound stands out due to its unique structural features and potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Properties

IUPAC Name

(2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-yl)-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O/c1-27-13-15-29(16-14-27)25(30)24-20-9-5-6-10-22(20)26-23-11-12-28(18-21(23)24)17-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBUBFDDDIAKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C3CN(CCC3=NC4=CC=CC=C42)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673104
Record name (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228168-13-5
Record name (2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(4-methylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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